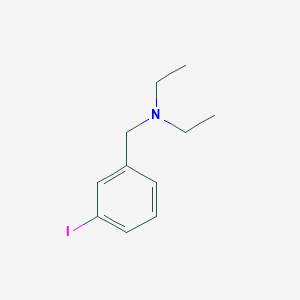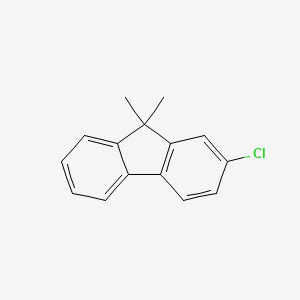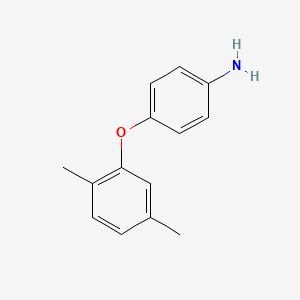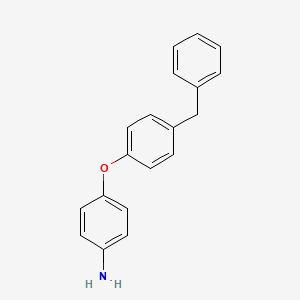
十氟癸酸钠
描述
Sodium Perfluorodecanoate is a type of perfluoroalkyl substance (PFAS), specifically a perfluoroalkyl acid (PFAA). It is a fluorosurfactant with unique hydrophobicity and oleophobicity . It has been used in various consumer products and industrial applications due to its resistance to heat, oil, stains, grease, and water .
Synthesis Analysis
The synthesis of Sodium Perfluorodecanoate and similar compounds typically involves electrochemical fluorination (ECF). This reaction occurs during an electrochemical hydrolysis of hydrofluoric acid (anhydrous) at a cell potential of 4.5 to 7 V .科学研究应用
食品包装材料
全氟化合物 (PFC) 因其耐油和防潮的特性而被用于食品包装材料中。一项针对希腊市场食品包装材料的研究确定了多种 PFC 的存在,尽管没有具体提到十氟癸酸钠,但该研究的方法和发现提供了对包装应用中相关化合物使用的见解 (Zafeiraki et al., 2014)。
纳米颗粒的形成
十氟癸酸钠通过与阳离子嵌段共聚物形成复合物,参与层状结构纳米颗粒的形成。该应用展示了其在创建具有药物输送和材料科学潜在用途的核心-壳纳米颗粒中的作用 (Laschewsky et al., 2006)。
废水处理厂研究
对城市废水处理设施中全氟化合物的质量流量的研究表明,包括十氟癸酸钠在内的这些化合物在整个处理过程中都具有持久性。这种持久性突出了从废水中去除全氟化合物的挑战,引发了对环境污染和当前处理技术有效性的担忧 (Schultz et al., 2006)。
环境污染监测
对水体和生物群等环境样品中全氟化合物的调查突出了这些物质的广泛分布和潜在的生态影响。追踪河流水样中的全氟化合物并评估其生物积累的研究强调了全氟化合物的环境持久性和流动性,促使进一步研究其来源、分布以及对生态系统和人类健康的长期影响 (So et al., 2007)。
安全和危害
未来方向
The future directions of Sodium Perfluorodecanoate and other PFAS are likely to be influenced by growing concerns over their environmental persistence and potential health effects. There is a need for more research to fully understand their mechanisms of action, environmental fate, and potential health impacts .
作用机制
Target of Action
Sodium Perfluorodecanoate, also known as Sodium PFDA, is a fluorosurfactant . It primarily targets proteins and other molecules in the body. It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Mode of Action
It is believed that sodium pfda acts by binding to its targets, which can alter the structure and function of those molecules. This interaction with its targets leads to changes in the body, such as the activation of PPARα and the increased expression of certain enzymes .
Biochemical Pathways
Sodium PFDA affects various biochemical pathways. It has been shown to influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx . These biomolecules play crucial roles in various biochemical pathways, including those involved in oxidative stress and lipid metabolism .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (pk-pd) modeling is a valuable approach to integrate quantitative information about the pharmacologic properties of a compound with its pharmacokinetics .
Result of Action
The result of Sodium PFDA’s action can be seen at both the molecular and cellular levels. At the molecular level, it influences the contents and activity of various biomolecules . At the cellular level, it can lead to changes in enzyme expression and receptor activation . It’s important to note that sodium pfda has a relatively high toxicity and can promote tumor growth .
Action Environment
Sodium PFDA’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it can be taken up by plants via contaminated water or soil, leading to exposure and accumulation of PFDA in humans and other organisms . Exposure is also possible via inhalation of indoor and outdoor air and ingestion of drinking water and food . Direct dermal contact with PFDA-containing products is the main route of exposure .
生化分析
Biochemical Properties
SodiumPerfluorodecanoate has been shown to interact with various biomolecules. For instance, it has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism . A study also indicated that SodiumPerfluorodecanoate could influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx .
Cellular Effects
SodiumPerfluorodecanoate has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to greatly affect the immune response . Mechanistic investigations indicated that SodiumPerfluorodecanoate inhibited caspase-1 activation, and decreased the mRNA levels of NLRP1, NLRP3, and NLRC4, suggesting that inflammasome assemblies were suppressed .
Temporal Effects in Laboratory Settings
The temporal effects of SodiumPerfluorodecanoate in laboratory settings are not well-studied. It is known that SodiumPerfluorodecanoate is resistant to hydrolysis, photolysis, and biodegradation, causing persistence of the compound in the environment .
Metabolic Pathways
SodiumPerfluorodecanoate is involved in various metabolic pathways. For instance, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism . It does not biodegrade according to the route of fatty acid metabolism .
属性
InChI |
InChI=1S/C10HF19O2.Na/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31); | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANCFNKLDHKVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3830-45-3 | |
| Record name | Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3830-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





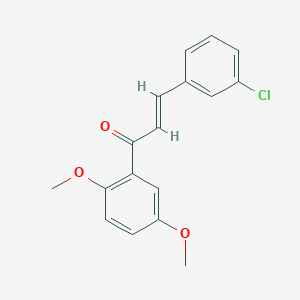
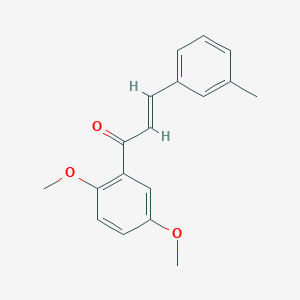
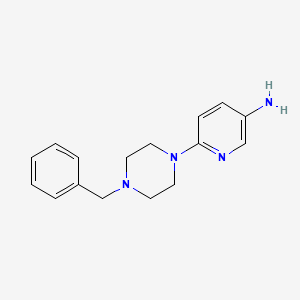
![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)

